molecular formula C10H13ClN2O B1488562 3-chloro-1-cyclohexylpyrazin-2(1H)-one CAS No. 2098096-88-7

3-chloro-1-cyclohexylpyrazin-2(1H)-one

Cat. No. B1488562
CAS RN: 2098096-88-7
M. Wt: 212.67 g/mol
InChI Key: OQURDOVWXYYQFN-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclohexylpyrazin-2(1H)-one (CCHP) is a novel compound that has recently been synthesized and studied in the fields of medicinal chemistry, biochemistry, and physiology. CCHP is a cyclohexylpyrazinone derivative with a chloro substituent, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Bioactivity

  • A study conducted by Satheeshkumar et al. (2016) focused on the molecular structure of a similar compound, 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, highlighting its synthesis and characterization through various spectroscopic methods. The study also explored the compound's cytotoxicity, demonstrating significant bioactivity against human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549) (R. Satheeshkumar et al., 2016).

Antimycobacterial Activity

  • Silva et al. (2015) synthesized pyrazolyl Pd(II) complexes containing triphenylphosphine and evaluated their in vitro antimycobacterial activity. The study found that one of the compounds displayed superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, showcasing the potential of pyrazole derivatives in antimycobacterial treatments (C. Silva et al., 2015).

Solid-State Rearrangement

  • Clarke et al. (1994) explored the solid-state rearrangement of 3-amino-1- and -2-(chloroacetyl)pyrazole to 3-(chloroacetamido)pyrazole, highlighting the complexity of reactions involving pyrazole compounds and their derivatives in solid states (D. Clarke et al., 1994).

Synthesis and Fungicidal Activity

  • Dumeunier et al. (2013) reported on the synthesis of tetrasubstituted pyrazoles through different cyclization strategies, demonstrating the chemical versatility of pyrazole derivatives. The study also highlighted these compounds as isosteres of imidazole fungicides, showing effectiveness against grape powdery mildew (Raphael Dumeunier et al., 2013).

Tuberculostatic Activity

  • Foks et al. (2005) utilized 2-chloro-3-cyanopyrazine, a closely related compound, in the synthesis of potentially tuberculostatic pyrazine derivatives. The study provided insights into the compound's mechanism of action and its effectiveness in vitro against tuberculosis (H. Foks et al., 2005).

properties

IUPAC Name

3-chloro-1-cyclohexylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-10(14)13(7-6-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQURDOVWXYYQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-cyclohexylpyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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